![molecular formula C15H20N4O B1401062 C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine CAS No. 1361111-68-3](/img/structure/B1401062.png)
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the reaction of acylhydrazides with carboxylic acids in the presence of phosphorus oxychloride . The resulting compounds can then undergo further reactions to yield a variety of derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for a variety of substitutions on the oxadiazole ring, leading to a wide range of compounds with different properties .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo a variety of chemical reactions, including acylation, cyclization, and coupling reactions . These reactions can be used to create a wide range of oxadiazole derivatives with different properties .
Scientific Research Applications
Antimicrobial Activities
The compound 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives, which are structurally related to the chemical , have been investigated for their antimicrobial activities. These compounds showed varying degrees of efficacy against different microbial strains, indicating a potential application in antimicrobial therapies (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Anticancer Agents
Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, closely related to the chemical of interest, has revealed their potential as anticancer agents. These compounds have shown moderate cytotoxicity in vitro against breast cancer cell lines, suggesting their utility in cancer treatment (Redda & Gangapuram, 2007).
Antibacterial Properties
Pyrrolo[3,2-c]carbazole-2-carbohydrazides and pyrrolo[3,2-c]carbazol-2-yl-1,3,4-oxadiazoles, sharing structural similarities with the compound , have been found to possess significant antibacterial properties against various multi-drug resistant pathogens (Saglam, Gündoğdu, Hora, Kandemir, & Sengul, 2021).
Insecticidal Activity
1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate have demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential of similar compounds in agricultural applications, particularly in pest management (Elbarbary, Kenawy, Hamada, Edries, & Meshrif, 2021).
Safety And Hazards
Future Directions
The future directions for research on 1,3,4-oxadiazoles are likely to involve the development of new synthetic methods and the exploration of new applications for these compounds. Given their wide range of biological activities, oxadiazoles are likely to continue to be a focus of research in medicinal chemistry .
properties
IUPAC Name |
[4-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-2-5-13(9-17-10)15-19-18-14(20-15)12-6-3-11(8-16)4-7-12/h2,5,9,11-12H,3-4,6-8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFNUOBRMISUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



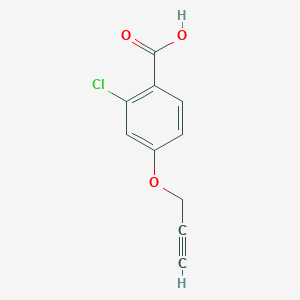
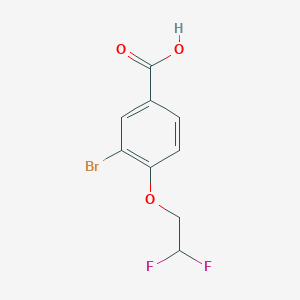
amine](/img/structure/B1400983.png)
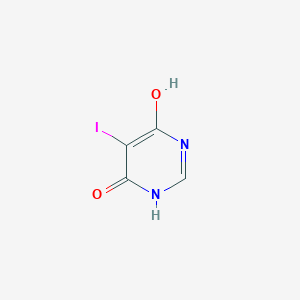
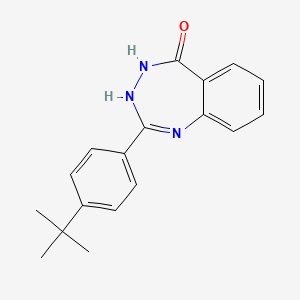
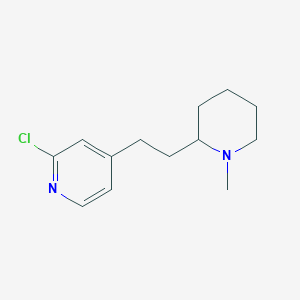
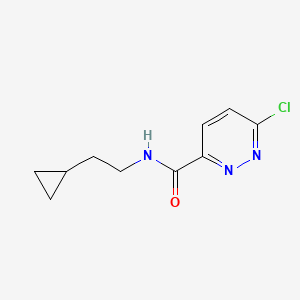
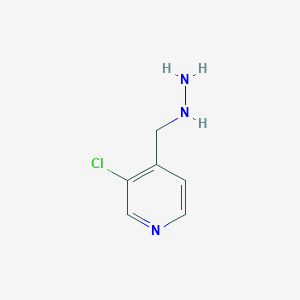
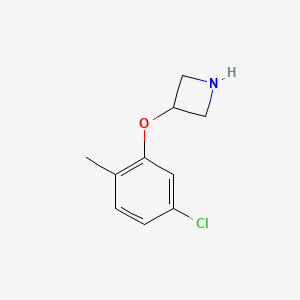
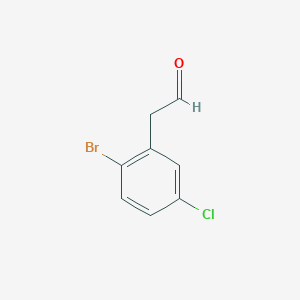
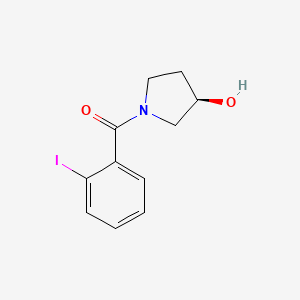
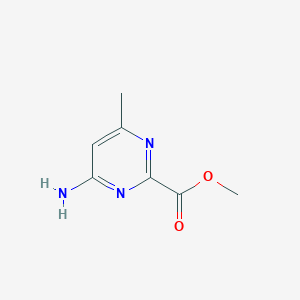
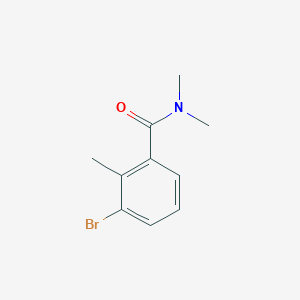
![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)